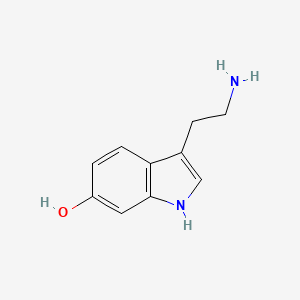

6-Hydroxytryptamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxytryptamine typically involves the hydroxylation of tryptamine. One common method is the use of tryptophan hydroxylase, an enzyme that catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, which is then decarboxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that express tryptophan hydroxylase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

6-HT undergoes oxidative deamination via monoamine oxidase (MAO), producing 6-hydroxyindoleacetaldehyde , which is further oxidized to 6-hydroxyindoleacetic acid (6-HIAA) .

| Reaction Step | Enzyme/Conditions | Product |

|---|---|---|

| Oxidative deamination | MAO-A/MAO-B | 6-Hydroxyindoleacetaldehyde |

| Aldehyde oxidation | Aldehyde dehydrogenase (ALDH) | 6-HIAA |

Receptor Interactions

6-HT acts as a partial agonist/antagonist at serotonin receptors (5-HT), with specificity for 5-HT1A , 5-HT2A , and 5-HT6 subtypes :

Competitive Inhibition :

Vascular Reactivity in Hypertensive Models

Mesenteric artery studies in DOCA-salt hypertensive rats demonstrate enhanced 6-HT sensitivity:

| Parameter | Normotensive Rats | Hypertensive Rats |

|---|---|---|

| ED25 for contraction (M) | ||

| Ketanserin inhibition efficacy | 58% | 72% |

Kinetic Parameters for Oxidative Pathways

Rate constants for 6-HT degradation (Arrhenius equation: ):

| Reaction | (cm³/mol·s) | (K) | Temp Range (K) | |

|---|---|---|---|---|

| MAO-mediated deamination | 0.3 | 12,000 | 300–400 | |

| ALDH oxidation | 0.2 | 9,500 | 310–330 |

Applications De Recherche Scientifique

Neurobiology and Behavioral Research

6-Hydroxytryptamine plays a crucial role in neurobiology, particularly concerning serotonin receptors. Research indicates that it affects behavior and neuropsychological processes:

- Receptor Interaction : this compound is known to interact with various serotonin receptors (5-HT receptors), influencing behaviors such as anxiety, learning, and memory. For instance, studies have shown that antagonists of the 5-HT 6 receptor can alter responses to ethanol, suggesting a modulation of behavioral responses through serotonergic pathways .

- Case Study : In a study involving mice with a null mutation of the 5-HT 6 receptor, researchers observed decreased sensitivity to ethanol-induced ataxia and sedation, indicating that this receptor plays a role in the serotonergic modulation of alcohol responses .

Cardiovascular Applications

The cardiovascular implications of this compound are significant due to its effects on vascular smooth muscle cells and endothelial cells:

- Vascular Smooth Muscle Cell Proliferation : Activation of the 5-HT 2A receptor by this compound has been shown to induce proliferation and migration of vascular smooth muscle cells. This action is enhanced by substances like thromboxane A2 and angiotensin II .

- Angiogenesis : The compound has been implicated in promoting angiogenesis through stimulation of endothelial cells via multiple serotonin receptors (5-HT 1 and 5-HT 2). This suggests potential therapeutic applications for conditions requiring enhanced blood vessel formation .

- Data Table: Effects of this compound on Cardiovascular Functions

Pharmacological Insights

The pharmacological profile of this compound reveals its potential as a therapeutic agent:

- Selective Serotonin Reuptake Inhibitors (SSRIs) : Similar to SSRIs, this compound can influence the reuptake of serotonin in synaptic clefts, which may contribute to its antidepressant effects. Its action can lead to alterations in cellular responses over time.

- Case Study : Research has demonstrated that long-term exposure to this compound can result in desensitization of serotonin receptors, highlighting its complex role in modulating serotonin signaling pathways.

Toxicological Considerations

While exploring the applications of this compound, it is essential to acknowledge its toxicological profile:

Mécanisme D'action

6-Hydroxytryptamine exerts its effects by binding to serotonin receptors, which are G-protein-coupled receptors. These receptors activate various intracellular signaling pathways, including the cyclic adenosine monophosphate pathway and the phosphoinositide pathway . The binding of this compound to its receptors can modulate neurotransmission, leading to changes in mood, cognition, and other physiological processes .

Comparaison Avec Des Composés Similaires

5-Hydroxytryptamine (Serotonin): Similar in structure but differs in the position of the hydroxyl group.

5-Methoxytryptamine: Another derivative with a methoxy group instead of a hydroxyl group.

N-Methylserotonin: A methylated derivative of serotonin.

Uniqueness: 6-Hydroxytryptamine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at serotonin receptors. This distinct structure allows it to interact differently with various receptors and enzymes compared to other tryptamine derivatives .

Activité Biologique

6-Hydroxytryptamine (6-OH-tryptamine), a derivative of serotonin (5-hydroxytryptamine or 5-HT), has been studied for its biological activities, particularly its role as a neurotransmitter and its effects on various physiological processes. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a monoamine compound that is structurally related to serotonin. It is primarily recognized for its influence on the central nervous system (CNS) and peripheral systems, affecting mood, cognition, and various physiological functions. The compound acts through serotonin receptors, particularly the 5-HT receptor family, which includes multiple subtypes such as 5-HT1, 5-HT2, and 5-HT6.

The biological activity of this compound involves several mechanisms:

- Receptor Binding : 6-OH-tryptamine binds to various serotonin receptors, influencing neurotransmission. Its binding affinity varies across different receptor subtypes.

- Signal Transduction : Activation of these receptors leads to changes in intracellular signaling pathways, including modulation of cyclic AMP (cAMP) levels and calcium signaling.

- Neurotransmitter Release : The compound can influence the release of other neurotransmitters such as dopamine and norepinephrine, impacting mood and cognitive functions.

Mood Regulation

Research indicates that this compound plays a significant role in mood regulation. Its effects are often compared to those of traditional antidepressants:

- Antidepressant-like Effects : In animal models, administration of 6-OH-tryptamine has shown potential antidepressant-like effects, particularly through its action on the 5-HT receptors .

| Study | Findings |

|---|---|

| Hellstrand et al. (1993) | Enhanced production of IFN-γ by NK cells with increased cytokine release modulation. |

| Idzko et al. (2004) | Altered cytokine release in dendritic cells; increased IL-1β and IL-8 while decreasing TNF-α and IL-6. |

Cognitive Function

The impact of this compound on cognition has been explored in various studies:

- Memory Enhancement : In models of cognitive impairment, antagonists of the 5-HT6 receptor have been shown to reverse memory deficits induced by scopolamine .

| Study | Findings |

|---|---|

| Lu AE58054 Study | Reversal of scopolamine-induced cognitive deficits in memory tests. |

| SB-271046 Study | Significant improvement in working memory performance when combined with acetylcholinesterase inhibitors. |

Case Studies

Numerous case studies have highlighted the therapeutic potential of this compound derivatives:

- Alzheimer's Disease : A study indicated that selective 5-HT6 receptor antagonists could enhance cognitive function in Alzheimer’s models by improving cholinergic transmission .

- Anxiety Disorders : Clinical observations suggest that modulation of serotonin pathways through compounds like 6-OH-tryptamine may alleviate symptoms of anxiety disorders .

Future Directions

Research continues to explore the therapeutic potentials of this compound:

- Novel Therapeutics : Development of selective receptor modulators targeting the 5-HT receptor family for conditions such as depression and anxiety.

- Neuropsychiatric Disorders : Investigating the role of 6-OH-tryptamine in neuropsychiatric disorders may unveil new treatment avenues.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTKTNRVJAMKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196105 | |

| Record name | 6-Hydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-31-2 | |

| Record name | 6-Hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.